Cafedrine

Overview

Description

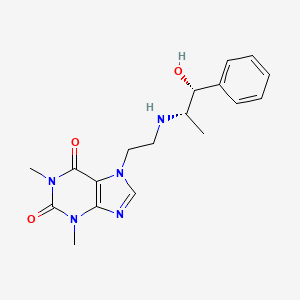

Cafedrine, also known as norephedrinoethyltheophylline, is a chemical linkage of norephedrine and theophylline. It is a cardiac stimulant used to increase blood pressure in people with hypotension .

Molecular Structure Analysis

This compound has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 .Physical and Chemical Properties Analysis

This compound has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications

Cafedrine/Theodrenaline in Anesthesia and Emergency Medicine

This compound, in combination with theodrenaline (20:1 ratio, marketed as Akrinor®), is extensively used in Germany for managing hypotensive states during anesthesia and emergency medicine. This formulation, available since 1963, is known for its rapid increase in mean arterial pressure, characterized by an increase in cardiac preload, stroke volume, and cardiac output. Notably, its systemic vascular resistance and heart rate remain mostly unchanged. The drug shows effectiveness in obstetric anesthesia without adverse effects on umbilical cord pH or APGAR scores (Bein, Christ, & Eberhart, 2017).

Comparing this compound/Theodrenaline to Ephedrine

A study titled "A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine" analyzed the effectiveness of these drugs in restoring arterial blood pressure during surgery. The study found that both drugs were effective in this context, with this compound/theodrenaline being a popular choice in Germany (Eberhart et al., 2018).

Effects on Hemodynamics During Anesthesia

Another study focused on this compound/theodrenaline's hemodynamic effects during anesthesia-induced hypotension. It showed that the drug combination effectively increased mean arterial blood pressure through its combined effects on preload, contractility, and afterload, without significantly altering cardiovascular efficiency (Weitzel et al., 2018).

Use in Cesarean Sections

Research on the impact of this compound/theodrenaline during spinal anesthesia for Cesarean delivery revealed that it rapidly and sustainably increases blood pressure without negatively impacting umbilical arterial cord pH and APGAR scores. This indicates its safety and effectiveness in obstetric settings (Clemens, Quednau, Heller, & Klaschik, 2010).

Comparison with Phenylephrine

In a study comparing phenylephrine and this compound/theodrenaline for spinal anaesthesia-induced maternal hypotension during caesarean section, it was found that phenylephrine was not superior to cafededrine/theodrenaline in treating this condition. This suggests the effectiveness of this compound/theodrenaline in managing hypotension during caesarean sections (Porsche, Steinhardt, Knoerlein, & Schick, 2022).

Management of Vasovagal Syncope

The application of this compound in the management of vasovagal syncope was explored in a network meta-analysis. However, it was found that none of the included pharmacological therapies, including this compound, significantly reduced the recurrence of vasovagal syncope compared to placebo (Loomba, Nijhawan, Aggarwal, & Arora, 2017).

Intraoperative Hypotension Treatment

This compound/theodrenaline has also been studied for its effectiveness in treating intraoperative hypotension. A comparative study with ephedrine highlighted that while both drugs effectively stabilize blood pressure, this compound/theodrenaline led to a more pronounced increase in blood pressure from baseline and required fewer additional interventions (Eberhart et al., 2020).

Future Directions

Mechanism of Action

Target of Action

It is known to have a cardiac stimulant effect, suggesting that it may interact with receptors or channels involved in cardiac function .

Biochemical Pathways

It is suggested that cafedrine may influence the intracellular calcium concentration, which is a key second messenger in various cellular processes . This could potentially affect various biochemical pathways, leading to increased cardiac output .

Pharmacokinetics

Detailed knowledge of this compound pharmacokinetics is essential for understanding its in vivo pharmacodynamics. Interestingly, maximum effects of this compound are observed with some delay but decrease rather slowly

Biochemical Analysis

Biochemical Properties

Cafedrine is a complex molecule that interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has a significant impact on the cardiovascular system, primarily by increasing cardiac output .

Cellular Effects

This compound influences cell function by increasing cardiac preload, stroke volume, and cardiac output . It does not significantly alter systemic vascular resistance or heart rate

Properties

| { "Design of the Synthesis Pathway": "Cafedrine can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": ["Phenylacetic acid", "2,5-dimethoxybenzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "3,7-dimethylxanthine"], "Reaction": [ "Step 1: Condensation of phenylacetic acid and 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate to form 2,5-dimethoxy-α-phenylcinnamic acid.", "Step 2: Reduction of 2,5-dimethoxy-α-phenylcinnamic acid with sodium borohydride in the presence of hydrochloric acid to form 2,5-dimethoxy-α-phenylcinnamyl alcohol.", "Step 3: Esterification of 2,5-dimethoxy-α-phenylcinnamyl alcohol with methyl iodide in the presence of sodium hydroxide to form 2,5-dimethoxy-α-phenylcinnamyl methyl ether.", "Step 4: Condensation of 2,5-dimethoxy-α-phenylcinnamyl methyl ether with 3,7-dimethylxanthine in the presence of a Lewis acid catalyst to form Cafedrine." ] } | |

CAS No. |

58166-83-9 |

Molecular Formula |

C18H23N5O3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI Key |

UJSKUDDDPKGBJY-WFASDCNBSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Appearance |

Solid powder |

| 58166-83-9 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

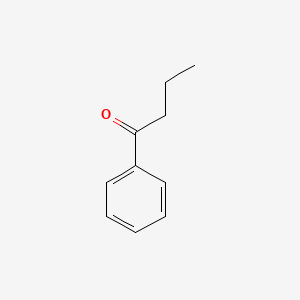

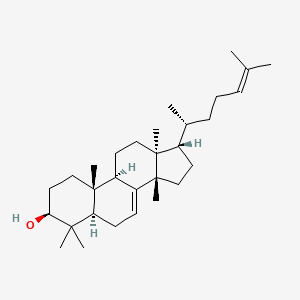

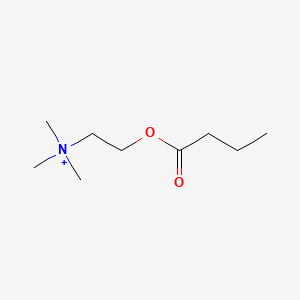

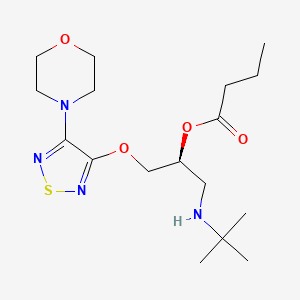

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)